{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine
CAS No.: 1286397-89-4
Cat. No.: VC3056974
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286397-89-4 |
|---|---|
| Molecular Formula | C15H22N2 |
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+ |
| Standard InChI Key | DZPCSYAGAXXUTP-XBXARRHUSA-N |
| Isomeric SMILES | C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CN |
| SMILES | C1CC(CN(C1)CC=CC2=CC=CC=C2)CN |
| Canonical SMILES | C1CC(CN(C1)CC=CC2=CC=CC=C2)CN |
Introduction
Chemical Structure and Nomenclature
Structural Features
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine possesses a complex structure built around a piperidine heterocyclic core. The piperidine ring bears two key substituents: a methanamine group (-CH₂NH₂) at position 3 and a cinnamyl group at the nitrogen atom (position 1). The cinnamyl substituent contains a characteristic trans (E) double bond, which is explicitly indicated in the compound's name by the stereochemical descriptor "2E".
The compound can be divided into three main structural components:
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The piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom
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The methanamine substituent: A primary amine attached to the piperidine via a methylene bridge
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The cinnamyl group: A 3-phenylprop-2-en-1-yl substituent with a trans configuration at the double bond
IUPAC and Common Nomenclature
The compound has several names recognized in chemical databases:
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine |
| Common Names | (1-Cinnamylpiperidin-3-yl)methanamine |
| {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine | |
| [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine |
According to the PubChem database, this compound is also known by the identifier "starbld0003231" and the registry number "1286397-89-4".
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine are essential for understanding its behavior in various experimental contexts. The following table summarizes the key properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂ |
| Molecular Weight | 230.35 g/mol |
| Physical State | Not specified in available sources |
| Solubility | Not specified in available sources |
| CAS Number | 1286397-89-4 |
| PubChem CID | 61797971 |
| Creation Date in PubChem | 2012-10-22 |
| Last Modification Date | 2025-04-05 |
This compound contains two nitrogen atoms with different chemical environments: one as part of the piperidine ring system and another as a primary amine. The presence of these two basic nitrogen centers likely influences the compound's chemical reactivity and solution properties.
Chemical Identifiers
For database searching and unambiguous identification, the following chemical identifiers are available for this compound:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+ |
| InChIKey | DZPCSYAGAXXUTP-XBXARRHUSA-N |
| SMILES | C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CN |
Structural Relationships and Analogues
Comparison with Similar Compounds
To better understand the structural context of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine, it is valuable to compare it with structurally related compounds. One such analogue is 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine, which shares several structural features but has notable differences:
| Feature | {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine | 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂ | C₁₅H₂₄N₂ |
| Molecular Weight | 230.35 g/mol | 232.36 g/mol |
| Position of Methanamine | Position 3 of piperidine | Position 4 of piperidine |
| Linker to Phenyl | Prop-2-en-1-yl (contains double bond) | Propyl (fully saturated) |
| Configuration | Contains E (trans) double bond | No stereocenter or double bond |
| PubChem CID | 61797971 | 24274905 |
The key structural difference is that our target compound contains an unsaturated linker (prop-2-en-1-yl) with a specific E configuration, while the analogue contains a fully saturated propyl chain. Additionally, the methanamine group is positioned differently on the piperidine ring.
Significance of Structural Features
The presence of the trans double bond in the cinnamyl substituent likely influences several properties of the compound:
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Conformational rigidity: The double bond restricts rotation, potentially affecting how the molecule interacts with biological targets
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Reactivity: The conjugated system formed by the double bond and the phenyl ring may participate in specific chemical reactions
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Hydrophobicity and membrane permeability: The planar conjugated system may affect the compound's lipophilicity
The position of the methanamine group at position 3 of the piperidine ring also distinguishes this compound from its structural analogues, potentially affecting its binding properties if used in medicinal chemistry applications.
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